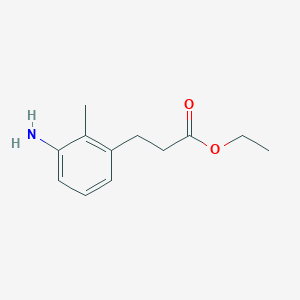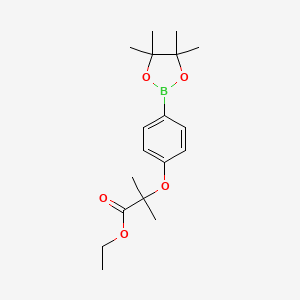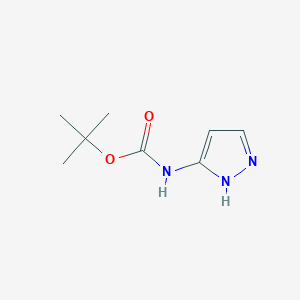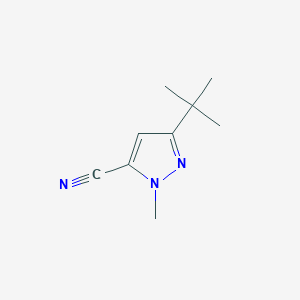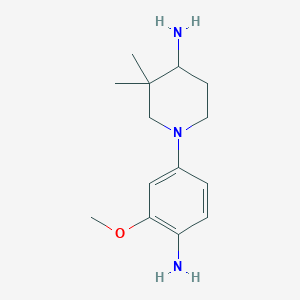
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
This would typically include the compound’s systematic name, its common name if applicable, and its role or uses in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of N-Alkylaminoacetophenones : A study by Albright and Lieberman (1994) demonstrated the use of 1,3-dioxolane derivatives in synthesizing N-alkylaminoacetophenones via a benzyne intermediate, showcasing its utility in organic synthesis (Albright & Lieberman, 1994).
Formation of Complex Compounds : Ahumada et al. (2013) described the reaction between ferrocenecarboxaldehyde and dioxaphospholene, resulting in a bis-ferrocenyl 1,3-dioxolane complex. This underlines the potential of 1,3-dioxolane derivatives in forming complex organometallic structures (Ahumada et al., 2013).
Synthesis of Substituted Pyrazole Derivatives : Research by Bustos et al. (2015) explored the synthesis of various substituted pyrazole derivatives, indicating the broad applicability of 1,3-dioxolane compounds in synthesizing diverse chemical structures (Bustos et al., 2015).
Biochemical Applications
Lignin Degradation Study : Kawai, Umezawa, and Higuchi (1988) investigated the degradation of phenolic beta-1 lignin substructure model compounds by laccase of Coriolus versicolor, using 1,3-dioxolane derivatives. This study emphasizes the relevance of 1,3-dioxolane compounds in biochemical research, particularly in understanding lignin degradation processes (Kawai, Umezawa & Higuchi, 1988).
Antimicrobial Activity Research : Fuloria et al. (2009) conducted a study on the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, using 1,3-dioxolane compounds. This research highlights the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Catalysis and Chemical Transformations : Research by Adams, Barnard, and Brosius (1999) focused on the synthesis of 1,3-dioxolanes by adding ketones to epoxides, using a specific catalyst. This work underscores the role of 1,3-dioxolane derivatives in catalytic processes and chemical transformations (Adams, Barnard & Brosius, 1999).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound.
Please note that without specific information on “1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone”, this is a general approach and may not apply to this specific compound. If you have access to specific articles or data on this compound, I would be happy to help analyze them.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-5-10(2)7-11(6-9)12(14)8-13-15-3-4-16-13/h5-7,13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLULCNBNCOIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



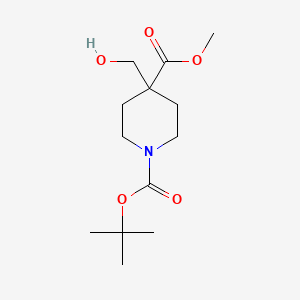
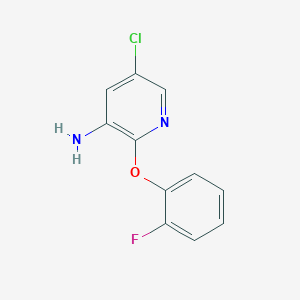
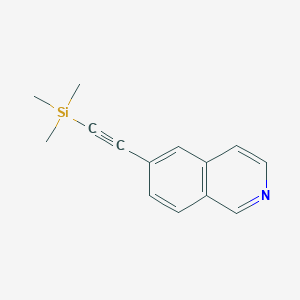
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
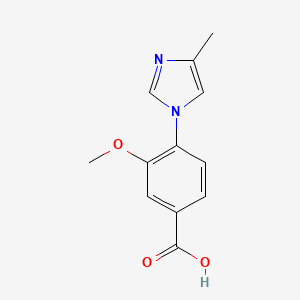
![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
